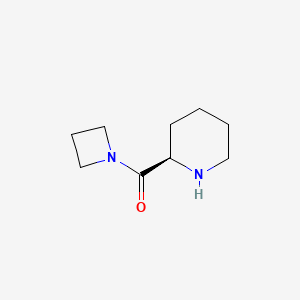

(2R)-2-(azetidine-1-carbonyl)piperidine

Description

Properties

IUPAC Name |

azetidin-1-yl-[(2R)-piperidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQWOMFZEHOBOS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stereochemical Imperative: The Significance of the (2R) Configuration in Azetidinyl Piperidine Derivatives for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile scaffolds, integral to the structure of countless pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, synthetic tractability, and its ability to present substituents in well-defined three-dimensional space.[2] When combined with other strained ring systems, such as azetidine, novel and conformationally restricted structures emerge, offering unique opportunities to engage with biological targets.[3][4]

However, the mere presence of these scaffolds is insufficient to guarantee therapeutic success. The introduction of chirality—the "handedness" of a molecule—transforms a simple structural framework into a precision tool for modulating biological function. It is a fundamental principle that the physiological and pharmacological effects of a drug are intrinsically linked to its stereochemistry.[5] The U.S. Food and Drug Administration has long recognized this, issuing guidelines that underscore the importance of developing single-enantiomer drugs to ensure safety and efficacy.[5]

This guide delves into a specific and critical aspect of this principle: the significance of the (2R) stereochemistry in azetidinyl piperidine derivatives. We will explore, from a mechanistic and practical standpoint, why this particular spatial arrangement is not merely a synthetic artifact but a deliberate and crucial design element that dictates biological activity, target selectivity, and the overall viability of this compound class as therapeutic agents, particularly for complex central nervous system (CNS) targets like muscarinic acetylcholine receptors.[6][7]

Chapter 1: The Azetidinyl Piperidine Scaffold: A Privileged Motif for CNS Targets

The conjugation of a piperidine core with an azetidine moiety creates a scaffold with a unique blend of properties. The piperidine ring often serves as the central anchor, providing a robust framework for positioning pharmacophoric elements, while its basic nitrogen atom (pKa ≈ 11.2) ensures a degree of protonation at physiological pH, facilitating key ionic interactions with target proteins.[2] The azetidine ring, a four-membered heterocycle, introduces conformational rigidity and acts as a non-classical bioisostere for other groups, influencing properties like lipophilicity and metabolic stability.[4]

This combination has found particular utility in the pursuit of modulators for CNS targets, such as G protein-coupled receptors (GPCRs).[6][7] The defined structure of the azetidinyl piperidine core allows for precise orientation of substituents to probe the intricate binding pockets of these receptors, where subtle changes in stereochemistry can lead to dramatic differences in pharmacological outcomes.

Chapter 2: The Easson-Stedman Hypothesis: A Foundation for Stereospecificity

To understand the importance of the (2R) configuration, one must first appreciate the principles of stereospecific molecular recognition. The Easson-Stedman hypothesis posits that for a pair of enantiomers to exhibit differential biological activity, the more potent enantiomer must engage in at least a three-point interaction with its receptor. The less potent enantiomer, due to its mirrored configuration, can only achieve a two-point binding, resulting in lower affinity or a complete lack of activity.

This principle is visually represented below. The (R)-enantiomer achieves a perfect complementary fit with the receptor surface, while the (S)-enantiomer either fails to interact with the third binding site or introduces a steric clash.

Caption: SAR exploration around a fixed (2R) core.

Chapter 4: Methodologies for Stereoselective Synthesis

The therapeutic importance of the (2R) enantiomer necessitates robust and scalable methods for its stereoselective synthesis. Relying on the separation of a racemic mixture is often inefficient and costly. Therefore, modern synthetic strategies focus on establishing the desired stereocenter early and with high fidelity.

Protocol: Asymmetric Synthesis via Chiral Auxiliary

One reliable method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. The following protocol outlines a conceptual pathway for the synthesis of a key (2R)-azetidine-2-carboxamide intermediate.

Objective: To synthesize (R)-1-benzyl-azetidine-2-carboxamide.

Step-by-Step Methodology:

-

Imination: React commercially available (R)-phenylglycinol with β-propiolactone in a suitable solvent like acetonitrile at room temperature. This forms a chiral N-substituted β-amino acid.

-

Cyclization: Treat the resulting amino acid with a cyclizing agent such as triphenylphosphine and diethyl azodicarboxylate (Mitsunobu conditions) to form the chiral azetidinone (β-lactam) ring. The stereochemistry from the (R)-phenylglycinol directs the formation of the desired stereocenter.

-

Auxiliary Removal: The phenylglycinol auxiliary is cleaved under reductive conditions (e.g., H₂, Pd/C) to yield the free secondary amine of the azetidinone.

-

N-Protection: The secondary amine is protected with a suitable group, for example, a benzyl group (Bn), using benzyl bromide and a mild base.

-

Ring Opening/Functionalization: The azetidinone is carefully hydrolyzed under basic conditions (e.g., LiOH) to open the lactam to the corresponding carboxylic acid, which is then converted to the primary amide using standard amide coupling reagents (e.g., HATU, DIPEA, NH₄Cl).

This multi-step process, while complex, ensures that the final product is obtained with high enantiomeric excess, obviating the need for chiral chromatography at the final stage.

Caption: Workflow for asymmetric synthesis.

Conclusion

The (2R) stereochemistry in azetidinyl piperidine derivatives is far from a trivial detail. It is a fundamental design feature that governs the molecule's ability to interact with its biological target with high affinity and specificity. As demonstrated through the principles of stereospecific binding, SAR analysis, and the necessity for complex asymmetric synthesis, this specific spatial arrangement is the key that unlocks the therapeutic potential of this important class of compounds. For researchers and drug developers, a deep understanding and precise control of this stereocenter are not just best practices—they are prerequisites for success in the rational design of next-generation therapeutics for challenging diseases of the central nervous system.

References

-

Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. Available at: [Link]

-

Medjahdi, M., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7949-7952. Available at: [Link]

-

European Patent Office. (2008). PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS (EP 2197843 B1). Available at: [Link]

-

Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7227. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

-

Zhu, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38484. Available at: [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

-

Shishkina, S. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available at: [Link]

-

Al-Obaidi, H., & Tzakos, A. G. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 26(5), 2893. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Available at: [Link] (Note: This is a representative article on muscarinic receptors, not the direct link to the 1998 review)

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Available at: [Link] (Note: This is a representative article on the topic)

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

-

S. M. R. K. G., & K. P. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Chemistry, 6(3), 904-941. Available at: [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Birdsall, N. J. M., et al. (2023). Muscarinic acetylcholine receptors (mAChRs). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Kumar, D., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. Available at: [Link]

-

Chen, Y. L., et al. (2006). 2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 49(1), 83-92. Available at: [Link]

-

Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Preparation of (2R)-2-(azetidine-1-carbonyl)piperidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic preparation of (2R)-2-(azetidine-1-carbonyl)piperidine, a chiral molecule of interest in medicinal chemistry and drug discovery. The structural motif, combining a piperidine scaffold with an azetidine amide linkage, presents a unique three-dimensional architecture that can be exploited for the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for a plausible and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature. The proposed synthesis is a three-step process commencing with the readily available (2R)-piperidine-2-carboxylic acid. The key transformation involves a robust amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Introduction to the Synthetic Strategy

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is strategically designed to ensure high yield and stereochemical integrity. The overall synthetic pathway can be visualized as a three-stage process:

-

Protection of the Piperidine Nitrogen: The secondary amine of the starting material, (2R)-piperidine-2-carboxylic acid, is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent self-coupling and other side reactions during the subsequent amide bond formation.

-

Amide Coupling: The N-Boc protected piperidine-2-carboxylic acid is then coupled with azetidine using a suitable peptide coupling reagent. This step forms the central amide bond of the target molecule.

-

Deprotection of the Piperidine Nitrogen: Finally, the Boc protecting group is removed under acidic conditions to yield the desired (2R)-2-(azetidine-1-carbonyl)piperidine.

This approach is widely adopted in peptide and medicinal chemistry for its reliability and the commercial availability of the necessary reagents.[1][2][3][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy from the starting material to the final product.

Caption: Overall synthetic workflow for (2R)-2-(azetidine-1-carbonyl)piperidine.

Part 1: Synthesis of N-Boc-(2R)-piperidine-2-carboxylic acid (Starting Material Preparation)

The initial step involves the protection of the secondary amine of (2R)-piperidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions at the nitrogen atom.[1]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| (2R)-Piperidine-2-carboxylic acid | 129.16 | 10 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11 | 1.1 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 30 | 3.0 |

| Methanol (MeOH) | 32.04 | - | - |

| Deionized Water (H₂O) | 18.02 | - | - |

| Diethyl ether (Et₂O) | 74.12 | - | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottomed flask, add (2R)-piperidine-2-carboxylic acid (1.29 g, 10 mmol), sodium bicarbonate (2.52 g, 30 mmol), and methanol (50 mL).

-

Stir the suspension at room temperature until the solids are partially dissolved.

-

Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the mixture.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in deionized water (50 mL) and wash with diethyl ether (3 x 30 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-(2R)-piperidine-2-carboxylic acid as a white solid.[5]

Expected Yield: 85-95%

Characterization Data (Literature Values):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.71 (s, 1H), 4.61 (d, J = 28.8 Hz, 1H), 3.82 (d, J = 12 Hz, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H).[5]

-

Mass Spectrometry (EI-MS): m/z: 229.1 [M]⁺.[5]

-

Melting Point: 116-119 °C.

-

Optical Rotation: [α]₂₃/D +63.5±3°, c = 1 in acetic acid.

Part 2: Amide Coupling of N-Boc-(2R)-piperidine-2-carboxylic acid with Azetidine

This is the key step where the amide bond is formed between the protected piperidine derivative and azetidine. Several coupling reagents can be employed for this transformation. Here, we propose a protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and suppression of racemization.[2][6]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| N-Boc-(2R)-piperidine-2-carboxylic acid | 229.27 | 5 | 1.0 |

| Azetidine | 57.09 | 5.5 | 1.1 |

| HATU | 380.23 | 5.5 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10 | 2.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Brine | - | - | - |

| Ethyl acetate (EtOAc) | 88.11 | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

In a dry 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(2R)-piperidine-2-carboxylic acid (1.15 g, 5 mmol) in anhydrous DMF (25 mL).

-

Add DIPEA (1.74 mL, 10 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (2.09 g, 5.5 mmol) to the reaction mixture and stir for an additional 10-15 minutes. The solution may become yellow.

-

In a separate vial, dissolve azetidine (0.31 g, 5.5 mmol) in a small amount of anhydrous DMF (5 mL).

-

Add the azetidine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine.

Expected Yield: 70-90%

Causality Behind Experimental Choices

-

HATU as Coupling Reagent: HATU is chosen for its high efficiency in forming amide bonds, especially with sterically hindered or electronically challenging substrates. It operates through the formation of a highly reactive OAt-active ester, which readily reacts with the amine. The presence of the HOAt moiety is also known to minimize racemization at the chiral center.[2][4][6]

-

DIPEA as Base: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid, initiating the activation process with HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.[2]

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive activated ester intermediate, which would lead to lower yields.

Part 3: Deprotection of N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[1][7][8]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine | 268.35 (calculated) | 4 | 1.0 |

| Trifluoroacetic acid (TFA) | 114.02 | - | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

Procedure:

-

Dissolve N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine (1.07 g, 4 mmol) in dichloromethane (20 mL) in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a small amount of water and basify carefully with saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~8-9).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield (2R)-2-(azetidine-1-carbonyl)piperidine. Further purification can be achieved by crystallization or chromatography if necessary.

Expected Yield: >90%

Data Presentation and Expected Characterization

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the piperidine and azetidine ring protons. The proton at the C2 position of the piperidine ring will be a multiplet. The protons of the azetidine ring will likely show complex splitting patterns due to the restricted rotation around the amide bond.

-

¹³C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the amide at approximately 165-175 ppm.

-

Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 169.13.

Self-Validating System and Trustworthiness

The protocols described herein are based on well-established and widely published synthetic methodologies.[1][2][4][5][6][8] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The purification of intermediates and the final product is achieved through standard laboratory procedures like extraction and column chromatography. The structural integrity and purity of the synthesized compounds should be confirmed by spectroscopic methods (NMR, MS) and compared with predicted values. The stereochemical purity of the final product can be assessed by chiral HPLC if required.

Diagram of the Amide Coupling Mechanism

The following diagram illustrates the mechanism of the HATU-mediated amide coupling reaction.

Sources

Application Notes and Protocols for the Scalable Synthesis of (2R)-2-(Azetidine-1-carbonyl)piperidine

Introduction

(2R)-2-(Azetidine-1-carbonyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure, combining the piperidine and azetidine motifs, makes it a valuable scaffold for the design of novel therapeutic agents. The synthesis of this compound involves the formation of a stable amide bond between the carboxylic acid of (2R)-piperidine-2-carboxylic acid and the secondary amine of azetidine.

This document provides a comprehensive guide for the scalable synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, intended for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the rationale behind experimental choices, safety considerations, and analytical validation.

Strategic Overview of the Synthesis

The primary transformation in the synthesis of the target molecule is the formation of an amide bond. A critical consideration for this reaction is the presence of a secondary amine on the (2R)-piperidine-2-carboxylic acid starting material. To prevent unwanted side reactions, such as self-polymerization, the nitrogen of the piperidine ring must be protected prior to the coupling reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling conditions and its facile removal under acidic conditions.

The overall synthetic strategy can be visualized as a two-step process:

-

Amide Coupling: Reaction of N-Boc-(2R)-piperidine-2-carboxylic acid with azetidine in the presence of a suitable coupling agent.

-

Deprotection: Removal of the Boc protecting group to yield the final product, (2R)-2-(azetidine-1-carbonyl)piperidine.

This two-step approach ensures a clean and high-yielding synthesis, suitable for scaling up.

Reagents and Equipment

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | 28697-17-8 | C11H19NO4 | Commercially available N-protected starting material.[1] |

| Azetidine | 503-29-7 | C3H7N | A volatile and corrosive liquid with a strong odor. Handle with care in a fume hood.[2][3] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | 25952-53-8 | C8H17N3·HCl | A water-soluble carbodiimide coupling agent.[4] |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | C6H5N3O | An additive used to suppress side reactions and improve coupling efficiency. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | A non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling reaction. |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, for reaction solvent. |

| Ethyl acetate (EtOAc) | 141-78-6 | C4H8O2 | For extraction. |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | For workup and deprotection. |

| Sodium bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | For workup. |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | For workup. |

| Anhydrous sodium sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | For drying organic layers. |

| Trifluoroacetic acid (TFA) | 76-05-1 | C2HF3O2 | For deprotection. |

Equipment

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer with stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash column chromatography system

-

High-performance liquid chromatography (HPLC) system for purity analysis

-

Nuclear magnetic resonance (NMR) spectrometer for structural characterization

-

Mass spectrometer for molecular weight confirmation

Experimental Protocols

PART 1: Amide Coupling - Synthesis of N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine

This protocol details the coupling of N-Boc-(2R)-piperidine-2-carboxylic acid with azetidine using EDC·HCl and HOBt. This combination is widely used for its efficiency and the water-solubility of the urea byproduct, which simplifies purification.[4]

Workflow Diagram:

Caption: Workflow for the amide coupling reaction.

Step-by-Step Procedure:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N2), add N-Boc-(2R)-piperidine-2-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

-

Amine Addition: In a separate flask, prepare a solution of azetidine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The DIPEA is crucial for neutralizing the hydrochloride salt of EDC and the HOBt, creating a favorable environment for the coupling reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, higher Rf product spot indicates the reaction is proceeding.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x). These washes remove unreacted starting materials, coupling reagents, and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine.

PART 2: Deprotection - Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine

The final step is the removal of the Boc protecting group, which is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for this transformation.

Workflow Diagram:

Caption: Workflow for the Boc deprotection step.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the purified N-Boc-(2R)-2-(azetidine-1-carbonyl)piperidine (1.0 eq) in DCM. Cool the solution to 0 °C.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq).

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

TFA Removal: To ensure complete removal of TFA, azeotrope the residue with toluene (3x).

-

Neutralization and Extraction: Dissolve the resulting TFA salt in water and basify to a pH of >10 with a 1M NaOH solution. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, (2R)-2-(azetidine-1-carbonyl)piperidine. The product can be further purified by distillation or crystallization if necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Safety Precautions

-

Azetidine: Azetidine is a flammable and corrosive liquid with a strong, unpleasant odor.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Coupling Reagents: Many amide coupling reagents, including carbodiimides and uronium/phosphonium salts, are known skin and respiratory sensitizers.[5] Avoid inhalation of dust and direct contact with skin and eyes.

-

Acids and Bases: Strong acids (HCl, TFA) and bases (DIPEA, NaOH) are corrosive and should be handled with care.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in coupling reaction | - Incomplete reaction- Degradation of coupling reagent- Insufficient base | - Increase reaction time or temperature.- Use fresh coupling reagents.- Ensure adequate amount of DIPEA is used to neutralize all acidic species. |

| Formation of N-acylurea byproduct | - Common side reaction with carbodiimides | - Ensure HOBt is used as an additive.- Optimize reaction conditions (temperature, solvent).- The byproduct is often water-soluble and can be removed during aqueous workup. |

| Incomplete deprotection | - Insufficient acid or reaction time | - Increase the amount of TFA or prolong the reaction time.- Monitor the reaction closely by TLC or LC-MS. |

| Difficulty in purification | - Close-running impurities | - Optimize the mobile phase for flash chromatography.- Consider an alternative purification method such as crystallization. |

Conclusion

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine can be reliably and scalably achieved through a two-step process involving the protection of (2R)-piperidine-2-carboxylic acid, followed by amide coupling with azetidine and subsequent deprotection. The choice of the Boc protecting group and an EDC/HOBt coupling system provides a robust and efficient route to the desired product. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful synthesis. The detailed protocols and supporting information provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

- Azetidine - Wikipedia.

- An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (2022, May 9).

- Azetidine - Safety D

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 25).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).

- Azetidine hydrochloride - Chem-Impex.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

- 535-75-1 Cas No. | Piperidine-2-carboxylic acid - Apollo Scientific.

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia.

- Azetidine - Apollo Scientific.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).

- Protecting Groups.

- Piperidine-2-carboxylic acid - Oakwood Chemical.

- (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem.

- (2R)-Piperazine-2-carboxylic Acid | Structure, Uses, Safety, Supplier in China.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Amide coupling reaction in medicinal chemistry.

- Piperidine-2-carboxylic Acid/535-75-1 - Hangzhou Longshine Bio-Tech.

- amide coupling help : r/Chempros - Reddit. (2022, March 24).

- Can a cyclic amine form an amide? - Chemistry Stack Exchange. (2019, April 29).

- Pipecolic acid - Wikipedia.

- 3.7 Phosphonium Salts.

- Carboxyl protecting groups.

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).

- Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchG

- Synthesis, Characterisation and Evaluation of Azetidine-2-One Deriv

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).

- Synthesis, Characterization of Some New 2-Azetidinone Derivatives - ResearchG

- Amide synthesis by acyl

- Amide Synthesis - Fisher Scientific.

- (S)-N-Fmoc-piperidine-2-carboxylic acid 97 86069-86-5 - Sigma-Aldrich.

- Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho - Der Pharma Chemica.

Sources

- 1. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. Azetidine - Safety Data Sheet [chemicalbook.com]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Orthogonal Protecting Group Strategies for the Synthesis of Azetidine-Carbonyl-Piperidine Scaffolds

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine-Carbonyl-Piperidine Scaffold

The confluence of an azetidine ring, a carbonyl linker, and a piperidine moiety creates a molecular scaffold of significant interest in modern medicinal chemistry. This framework offers a unique blend of properties highly sought after in drug design. The strained four-membered azetidine ring provides conformational rigidity and a well-defined three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Its role as a "privileged scaffold" is evident in several FDA-approved drugs where its inclusion improves metabolic stability and overall pharmacokinetic profiles.[1][3]

However, the synthesis of these scaffolds presents a classic challenge: the presence of two nucleophilic secondary amine centers—one on the azetidine and one on the piperidine. To achieve controlled, stepwise synthesis, particularly the formation of the crucial amide bond, a robust and selective protecting group strategy is not just beneficial, it is essential. This guide provides a detailed examination of an orthogonal protection strategy, explaining the chemical rationale behind the choice of protecting groups and offering validated, step-by-step protocols for their application.

The Core Principle: Orthogonal Protection

The success of this synthesis hinges on the principle of orthogonality . Orthogonal protecting groups are distinct classes of temporary "masks" for functional groups that can be removed under very specific and mutually exclusive conditions.[4] This allows for the deprotection of one amine for reaction, while the other remains shielded.

For the azetidine-carbonyl-piperidine scaffold, an effective and widely adopted orthogonal pair is the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Benzyloxycarbonyl (Cbz) group.[4][5]

-

Boc Group (for Azetidine): Removed under anhydrous acidic conditions (e.g., Trifluoroacetic Acid - TFA). It is stable to the basic and neutral conditions required for Cbz group removal.[6]

-

Cbz Group (for Piperidine): Cleaved by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). These neutral conditions leave the acid-sensitive Boc group completely intact.[7]

This differential reactivity is the key to selectively unmasking one nitrogen at a time for subsequent chemical transformations.

Figure 1: Orthogonal deprotection strategy for the Boc/Cbz-protected azetidine-carbonyl-piperidine scaffold.

Synthetic Workflow Overview

The overall synthetic strategy is designed to be modular, allowing for flexibility and control at each step. The workflow begins with commercially available or readily synthesized starting materials, proceeds through the key amide coupling step, and culminates in a scaffold that can be selectively deprotected for further functionalization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Application Notes & Protocols for the Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine via Catalytic Hydrogenation

Abstract: This document provides a comprehensive technical guide for the synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, a key building block in contemporary drug discovery. The core of this synthesis is the stereospecific catalytic hydrogenation of an appropriate pyridine precursor to form the chiral piperidine ring, followed by an amide coupling with azetidine. These application notes detail the mechanistic rationale, catalyst selection, critical safety procedures, and step-by-step protocols required for successfully executing this synthesis. The information is tailored for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries.

Synthetic Strategy and Workflow

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is most efficiently approached via a two-stage process. The first and most critical stage involves the reduction of a chiral pyridine derivative, typically (R)-pyridine-2-carboxylic acid or its ester, to the corresponding (R)-piperidine-2-carboxylic acid. The second stage is a standard amide bond formation between the piperidine derivative and azetidine.

The hydrogenation of the pyridine ring is the most challenging and atom-economical method for this transformation.[1] While the aromaticity of the pyridine ring necessitates potent catalytic systems, this approach avoids the multiple steps and protecting group chemistry associated with other methods like cyclization reactions.[2]

Caption: Overall synthetic workflow.

Core Transformation: Catalytic Hydrogenation of the Pyridine Ring

The reduction of pyridines to piperidines is a cornerstone reaction but presents distinct challenges. The aromatic stabilization of the pyridine ring requires significant activation energy to overcome, and the Lewis basic nitrogen atom can act as a poison to many metal catalysts.[1]

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.[1]

-

Heterogeneous Catalysis: This is the most prevalent method in both lab-scale and industrial settings due to the ease of catalyst separation and recycling.[1]

-

Platinum Group Metals (PGMs): These catalysts are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic choice, particularly when the reaction is performed in an acidic solvent like glacial acetic acid.[3] The acid protonates the pyridine nitrogen, reducing its poisoning effect and facilitating the hydrogenation of the now electron-deficient ring.[1]

-

Palladium on Carbon (Pd/C): Another widely used and effective catalyst, often employed with acidic additives to enhance its activity for pyridine reduction.[1]

-

Rhodium Catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts have shown high activity for hydrogenating unprotected pyridines under relatively mild conditions, tolerating a variety of functional groups.[2][4]

-

-

Homogeneous Catalysis: While offering high selectivity and activity under milder conditions, these systems are often more difficult to separate from the product mixture.[1] Iridium and rhodium complexes with chiral ligands have been developed for asymmetric hydrogenations, which can be an alternative route to establishing the desired stereochemistry.[5][6]

For the synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine, starting with a commercially available chiral precursor like (R)-picolinic acid and using a robust heterogeneous catalyst like PtO₂ is a reliable and cost-effective strategy that preserves the existing stereocenter.

Quantitative Data: Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction time and efficiency.

| Catalyst System | Substrate Example | Conditions | Reaction Time | Yield/Conversion | Reference |

| PtO₂ (5 mol%) | 2-Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂, Room Temp. | 4-10 h | Good to Excellent | [3] |

| Rh₂O₃ (0.5 mol%) | Functionalized Pyridines | TFE, 5 bar H₂, 40 °C | 4 h | High Yields | [2][4] |

| Pd/C | Pyridine Derivatives | Acidic Additive, High Temp/Pressure | Variable | Generally Good | [1] |

| [Rh(nbd)₂]BF₄ / Chiral Ligand | Pyridine Carboxylic Esters | Ethanol, 100 bar H₂, 60 °C | 20-21 h | High Conversion | [5][7] |

Detailed Experimental Protocol: Hydrogenation using PtO₂

This protocol describes the hydrogenation of a (R)-pyridine-2-carboxylic acid derivative using Platinum(IV) oxide (Adams' catalyst).

Materials and Equipment:

-

(R)-Pyridine-2-carboxylic acid derivative (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]

-

Glacial Acetic Acid (Solvent)[3]

-

High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)[1]

-

Inert gas (High-purity Nitrogen or Argon)

-

Hydrogen gas (High-purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, add the (R)-pyridine-2-carboxylic acid derivative (e.g., 5.0 g).

-

Solvent and Catalyst Addition: Under a gentle stream of nitrogen, add glacial acetic acid (25-50 mL) followed by the PtO₂ catalyst (e.g., 5 mol%).[3]

-

Assembly and Purging: Securely seal the reactor vessel. Connect it to a gas manifold within a certified chemical fume hood.[8] To remove all oxygen and prevent the formation of an explosive mixture, purge the system by pressurizing with nitrogen to ~5 bar and then carefully venting. Repeat this cycle at least 3-5 times.[9][10]

-

Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-70 bar).[3] Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

-

Reaction Quench and Work-up: Once the reaction is complete (typically 6-10 hours), stop the agitation and carefully vent the excess hydrogen gas into an exhaust line.[9]

-

Purge and Filtration: Purge the reactor again with nitrogen (3x) before opening.[9] Dilute the reaction mixture with ethyl acetate.

-

Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucial Safety Note: The used catalyst is highly pyrophoric and may ignite upon contact with air, especially when dry.[11][12] Do not allow the filter cake to dry. Immediately quench the filter cake with water after filtration and store it wet in a dedicated, labeled waste container.[12]

-

Extraction and Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (2R)-piperidine-2-carboxylic acid derivative. Further purification can be achieved by column chromatography if necessary.[3]

Critical Safety Protocols for Catalytic Hydrogenation

Hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols.

-

Equipment: Only use pressure-rated equipment (ASME-certified reactors, fittings, and tubing) designed for hydrogen service.[10] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]

-

Atmosphere Control: The primary hazard is the formation of an explosive mixture of hydrogen and oxygen.[11] Thoroughly purging the reactor with an inert gas before introducing hydrogen is mandatory.[10][11] All operations should be conducted in a well-ventilated fume hood.[8][9]

-

Catalyst Handling: Many hydrogenation catalysts (especially used Pd/C, PtO₂, and Raney Nickel) are pyrophoric. They must be handled under an inert atmosphere and should never be allowed to dry in the open.[11] Always keep catalysts wet with solvent or water during handling and filtration.[10][12]

-

Exothermic Reactions: Hydrogenation is highly exothermic. Ensure adequate cooling is available and monitor the reaction temperature and pressure closely to prevent a runaway reaction.[10]

Caption: Hydrogenation protocol workflow.

Downstream Processing: Amide Bond Formation

Following the successful hydrogenation and isolation of the (2R)-piperidine-2-carboxylic acid derivative, the final step is the formation of the amide bond with azetidine.

General Principles

This is a standard peptide coupling reaction. A carboxylic acid is activated to make it more susceptible to nucleophilic attack by the amine (azetidine). Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) often used in conjunction with an additive like 4-Dimethylaminopyridine (DMAP) to facilitate the reaction.[13]

Experimental Protocol: Amide Coupling

Materials:

-

(2R)-Piperidine-2-carboxylic acid derivative (1.0 eq)

-

Azetidine (1.1 eq)

-

EDC.HCl (1.1 eq)

-

DMAP (0.2 eq)[13]

-

Anhydrous Dichloromethane (DCM)

-

5% NaHCO₃ solution

Procedure:

-

To a solution of the (2R)-piperidine-2-carboxylic acid derivative (1.0 eq) in anhydrous DCM, add azetidine (1.1 eq), EDC.HCl (1.1 eq), and a catalytic amount of DMAP (0.2 eq).[13]

-

Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Upon completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound, (2R)-2-(azetidine-1-carbonyl)piperidine.

Conclusion

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine is efficiently achieved through a two-step sequence centered on the catalytic hydrogenation of a chiral pyridine precursor. The selection of a robust heterogeneous catalyst, such as PtO₂ in an acidic medium, ensures the stereospecific reduction of the aromatic ring. Strict adherence to safety protocols for handling high-pressure hydrogen and pyrophoric catalysts is paramount for the successful and safe execution of this procedure. The subsequent amide coupling provides a reliable method to complete the synthesis of this valuable heterocyclic building block.

References

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

- Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Journal of Chemical and Pharmaceutical Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Canadian Journal of Chemistry. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.

- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Studer, M., et al. (2025, August 5). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.

- University of Rochester. (n.d.). Hydrogenation SOP.

- ResearchGate. (2000, December 13). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.

- Canadian Science Publishing. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study.

- Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.

- University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.

- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.

- ACS Publications. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. semanticscholar.org [semanticscholar.org]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. njhjchem.com [njhjchem.com]

- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. acgpubs.org [acgpubs.org]

Application Note: Integrating (2R)-2-(azetidine-1-carbonyl)piperidine into Fragment-Based Drug Discovery Campaigns

Introduction: The Rationale for Three-Dimensional Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that, despite typically weak binding affinities (in the µM to mM range), can form highly efficient and specific interactions with a biological target.[3][4][5] These initial fragment hits serve as starting points for structure-guided optimization, where they are grown, linked, or merged into more potent, drug-like molecules.[6][7][8][9]

A key determinant of success in FBDD is the quality and diversity of the fragment library.[10] Traditionally, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing recognition that incorporating fragments with greater three-dimensional (3D) character can unlock new chemical space and provide access to novel binding interactions, particularly for challenging targets like protein-protein interfaces.[11][12][13] Molecules with higher structural complexity and 3D-shape are associated with a greater likelihood of success in clinical development.[14]

This application note details the rationale and protocols for incorporating (2R)-2-(azetidine-1-carbonyl)piperidine , a conformationally restricted, non-planar fragment, into an FBDD workflow. This fragment combines the rigid, four-membered azetidine ring with the well-established piperidine scaffold, resulting in a defined 3D vectoral projection of its functional groups. Its inherent rigidity reduces the entropic penalty upon binding, a desirable characteristic for a fragment, while its sp³-rich character provides a distinct advantage over flat, aromatic systems.

Fragment Profile and Quality Control

Physicochemical Properties

The suitability of a compound as a fragment is often assessed using the "Rule of Three" (Ro3), which provides guidelines for properties conducive to successful optimization.[8][15][16][17] (2R)-2-(azetidine-1-carbonyl)piperidine aligns well with these principles, positioning it as an ideal starting point for an FBDD campaign.

| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale |

| Molecular Weight (MW) | 168.23 g/mol | < 300 Da | Low MW provides ample room for optimization without exceeding drug-like size.[1] |

| cLogP | ~0.5 - 1.0 | ≤ 3 | Ensures adequate aqueous solubility for biophysical screening at high concentrations.[18] |

| Hydrogen Bond Acceptors (HBA) | 2 (Amide O, Azetidine N) | ≤ 3 | Provides key interaction points without excessive polarity.[18] |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Favorable for membrane permeability in later-stage compounds.[18] |

| Rotatable Bonds | 1 | ≤ 3 | Conformational restriction reduces the entropic cost of binding.[15] |

| Fraction of sp³ carbons (Fsp³) | 0.8 | N/A (Higher is better) | High Fsp³ character confers 3D shape, enabling novel interactions.[13][14] |

Synthesis and Purification Protocol

The synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine can be achieved through a standard amide coupling reaction. This protocol ensures high purity and yield, which are critical for screening.

Protocol 2.2.1: Synthesis via Amide Coupling

-

Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution. Stir at room temperature for 1 hour to form the active ester.

-

Coupling: In a separate flask, dissolve azetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated ester mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the pure fragment.

-

Characterization: Confirm the structure and purity (>98%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quality Control for Screening

Before screening, every fragment must undergo rigorous quality control.

-

Purity Check: Confirm purity is >98% by LC-MS.

-

Solubility Assessment: The fragment must be highly soluble in the screening buffer. Prepare a stock solution in 100% DMSO (e.g., 100 mM). Determine the maximum aqueous solubility in the final screening buffer; a minimum of 1 mM is required for most biophysical assays.[19]

-

Identity Confirmation: Verify the molecular weight via MS to ensure the correct compound is being screened.

The FBDD Workflow: From Screening to Lead

The integration of a novel fragment into a drug discovery pipeline follows a structured, multi-stage process designed to identify and validate hits, and then guide their evolution into potent leads.

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Primary Screening Protocols

Sensitive biophysical techniques are required to detect the weak interactions typical of fragment binding.[3][4][20] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used methods.[4]

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technology that measures changes in mass on a sensor chip surface in real-time, allowing for the detection of binding events and the calculation of kinetic parameters.[4]

4.1.1 Materials and Reagents

-

SPR instrument (e.g., Biacore 8K)[20]

-

Sensor Chip (e.g., CM5, for amine coupling)

-

Target protein (purified, >95%)

-

Immobilization reagents: NHS, EDC, Ethanolamine-HCl

-

Screening Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), with 2-5% DMSO

-

Fragment stock solution: 100 mM (2R)-2-(azetidine-1-carbonyl)piperidine in 100% DMSO

4.1.2 Step-by-Step Methodology

-

Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

-

Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without protein injection to subtract non-specific binding.[21]

-

-

Fragment Screening:

-

Prepare a dilution series of the fragment in the screening buffer. For a primary screen, a single high concentration (e.g., 200-500 µM) is often used.

-

Ensure the final DMSO concentration is identical in all samples and the running buffer to minimize solvent mismatch artifacts.[22]

-

Inject the fragment solution over both the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

-

Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).

-

-

Data Analysis and Hit Triage:

-

Subtract the signal from the reference flow cell from the target flow cell signal to get the specific binding response.

-

A fragment is considered a "hit" if it produces a reproducible, concentration-dependent binding response that fits a 1:1 binding model.

-

For confirmed hits, perform a full dose-response titration (e.g., 8 concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).

-

Calculate the Ligand Efficiency (LE) for each hit (LE = -RTln(Kᴅ) / N, where N is the number of heavy atoms). An LE value >0.3 is considered favorable.[1]

-

| Fragment ID | Max Response (RU) | Kᴅ (µM) | Ligand Efficiency (LE) | Hit? |

| F001 | 45.2 | 150 | 0.35 | Yes |

| F002 | 5.1 | >1000 | N/A | No |

| A-P-Frag | 38.9 | 220 | 0.34 | Yes |

Table 2: Example of SPR primary screening and hit validation data.

Protocol: NMR-Based Screening (Ligand-Observed)

Ligand-observed NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are powerful tools for detecting weak binding without requiring isotope-labeled protein.[23][24]

4.2.1 Materials and Reagents

-

NMR Spectrometer (≥600 MHz) with a cryoprobe

-

Target protein solution (10-50 µM in a deuterated buffer like PBS in 99.9% D₂O)

-

Fragment stock solution (100 mM in DMSO-d₆)

-

NMR tubes

4.2.2 Step-by-Step Methodology for STD NMR

-

Sample Preparation:

-

Prepare two identical NMR samples:

-

Sample A (Reference): Fragment at 500 µM in deuterated buffer.

-

Sample B (Screening): Fragment at 500 µM and target protein at 25 µM in the same buffer.

-

-

-

Acquisition:

-

Acquire a standard 1D proton spectrum for both samples to ensure fragment stability and solubility.

-

Set up the STD experiment. This involves acquiring two spectra in an interleaved fashion.

-

On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no fragment signals are present.

-

Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

-

-

The difference between these two spectra reveals signals only from the binding fragment.[19][24]

-

-

Data Analysis and Hit Triage:

-

A fragment is a hit if clear signals appear in the STD difference spectrum. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

-

This provides "epitope mapping," indicating which parts of the fragment are making contact with the target.[25]

-

For validation, WaterLOGSY can be used as an orthogonal NMR method. In a WaterLOGSY experiment, binders typically show NOE signals with a sign opposite to that of non-binders.[24][25]

-

Structure-Guided Hit-to-Lead Optimization

The primary goal of FBDD is not just to find hits, but to provide a clear path for their optimization. Structure-based drug design, primarily through X-ray crystallography, is indispensable at this stage.[26][27][28] Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein provides an atomic-level map of the binding interactions, guiding subsequent medicinal chemistry efforts.[27][29]

Once a structure is obtained, there are three primary strategies for evolving the fragment hit:

Figure 2: Core strategies for hit-to-lead evolution in FBDD.

-

Fragment Growing: This is the most common approach.[8][9] The crystal structure reveals unoccupied space and potential new interactions (e.g., a nearby hydrogen bond donor/acceptor) adjacent to the bound fragment. Synthetic chemistry is then used to add chemical moieties to the fragment that occupy this space and engage the target, thereby increasing affinity and potency.[6][30]

-

Fragment Linking: If screening identifies two different fragments that bind to adjacent, non-overlapping sites, they can be connected with a suitable chemical linker.[6][31] This strategy can lead to a dramatic increase in affinity due to the additive binding energy of the two fragments. However, designing an optimal linker that maintains the correct binding orientation for both fragments is challenging.[30]

-

Fragment Merging: This strategy applies when two or more fragments bind in an overlapping fashion.[7][28] A new molecule is designed that incorporates the key binding features of both original fragments into a single, novel scaffold.

For a hit like (2R)-2-(azetidine-1-carbonyl)piperidine, the piperidine ring often provides a solid anchor in a binding pocket, while the azetidine-carbonyl moiety acts as a vector pointing towards solvent-exposed regions, making it an excellent candidate for the fragment growing strategy.

Conclusion

The incorporation of conformationally restricted, 3D-shaped fragments like (2R)-2-(azetidine-1-carbonyl)piperidine represents a valuable strategy for enhancing the diversity and quality of a fragment library. Its favorable physicochemical properties make it an ideal starting point for FBDD campaigns, while its rigid, sp³-rich scaffold enables the exploration of novel chemical space that may be inaccessible to traditional flat fragments. By employing robust biophysical screening methods such as SPR and NMR, followed by structure-guided optimization, this fragment can serve as a powerful building block for the development of novel, high-quality lead compounds.

References

- Verdonk, M. L., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery.

- Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.

- Wikipedia. (n.d.). Fragment-based lead discovery.

- Ferreira, R. S., et al. (2020).

- Creative Biostructure. (n.d.). Fragment-to-Lead.

- Kumar, A., et al. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.

- BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.

- Selvita. (n.d.). X-ray Crystallography Fragment Screening.

- Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.

- Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References.

- ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery?

- PubMed. (2025). Fragment-based drug discovery: A graphical review.

- PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries.

- Fang, C., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.

- ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.

- National Institutes of Health. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.

- Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.

- Practical Fragments. (2011). Pushing the Rule of 3.

- National Institutes of Health. (2020).

- Zartler, E. R., & Shapiro, M. J. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.

- Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.

- Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable.

- ACS Publications. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- Bruker. (n.d.). Fragment screening by ligand observed nmr.

- National Institutes of Health. (n.d.). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. PMC.

- MDPI. (2019). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR.

- Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology.

- Sygnature Discovery. (n.d.). Fragment Screening.

- Approaches to Fragment-Based Drug Design. (2022).

- ChemDiv. (n.d.). 3D-Fragment Library.

- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.

- Northwestern University. (n.d.). Ligand screening with NMR. IMSERC.

- Frontiers. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?

- ResearchGate. (2013). Saturation Transfer Difference NMR for Fragment Screening.

- ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes.

- Chen, I. H., & Xian, M. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Computational and Structural Biotechnology Journal.

- ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.).

- MDPI. (2024).

- ResearchGate. (2025).

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Benchchem. (n.d.). piperidine-1-carbonyl azide chemical properties.

- Benchchem. (2025). Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.

- National Institutes of Health. (n.d.). 2-Azetidinecarboxylic acid, (+)-. PubChem.

- ChemRxiv. (n.d.). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. biosolveit.de [biosolveit.de]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]

- 13. 3D-Fragment Library [chemdiv.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 19. researchgate.net [researchgate.net]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 24. Ligand screening with NMR [imserc.northwestern.edu]

- 25. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selvita.com [selvita.com]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 31. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Microwave-assisted synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine derivatives

Application Note: Microwave-Assisted Synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine Derivatives

Abstract

This application note details the optimized protocols for the microwave-assisted synthesis of (2R)-2-(azetidine-1-carbonyl)piperidine scaffolds. This structural motif serves as a constrained dipeptide mimetic in drug discovery, particularly for thrombin inhibitors, proline mimetics, and GPCR ligands. The coupling of sterically hindered (2R)-pipecolic acid with the strained, secondary amine azetidine presents unique challenges regarding reactivity and stereochemical retention. This guide provides two validated workflows: a High-Fidelity T3P Protocol (prioritizing enantiopurity) and a High-Efficiency HATU Protocol (prioritizing conversion), alongside critical mechanistic insights and troubleshooting logic.

Mechanistic Insight & Experimental Rationale

The "Azetidine-Pipecolic" Challenge

Synthesizing (2R)-2-(azetidine-1-carbonyl)piperidine involves coupling a bulky

-

Steric Hindrance: The carboxylic acid at the C2 position of the piperidine ring is sterically crowded, retarding nucleophilic attack.

-